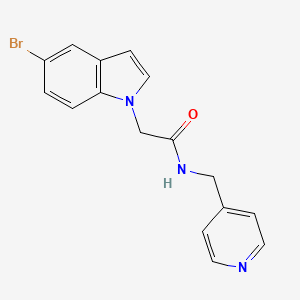

2-(5-bromo-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide

Description

2-(5-Bromo-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide is a synthetic small molecule featuring a 5-bromo-substituted indole core linked via an acetamide bridge to a 4-pyridinylmethyl group. This structural framework combines the aromatic indole moiety, known for its prevalence in bioactive compounds, with a pyridine-containing side chain, which may enhance binding to biological targets such as kinases or receptors.

The bromine atom at the indole 5-position likely contributes to electronic effects and steric interactions, influencing both physicochemical properties (e.g., lipophilicity) and target engagement.

Properties

IUPAC Name |

2-(5-bromoindol-1-yl)-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O/c17-14-1-2-15-13(9-14)5-8-20(15)11-16(21)19-10-12-3-6-18-7-4-12/h1-9H,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKMEJJOPJINPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)NCC3=CC=NC=C3)C=C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide typically involves the following steps:

-

Bromination of Indole: : The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature.

-

Acylation: : The 5-bromoindole is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) to form 2-(5-bromo-1H-indol-1-yl)acetyl chloride.

-

Amidation: : The final step involves the reaction of 2-(5-bromo-1H-indol-1-yl)acetyl chloride with 4-pyridinylmethylamine in the presence of a base like sodium carbonate (Na2CO3) to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

-

Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the acetamide moiety.

-

Substitution: : The bromine atom at the 5-position of the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous solution, hydrogen peroxide (H2O2) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the acetamide moiety.

Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Antitumor Activity

One of the most significant applications of this compound lies in its antitumor activity . Research indicates that indole derivatives exhibit promising effects against various cancer types, particularly solid tumors such as colon and lung cancers. A study highlighted the efficacy of certain indole-based compounds against colorectal carcinoma, a prevalent cancer with limited treatment options .

Antibacterial Properties

In addition to its antitumor potential, 2-(5-bromo-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide has shown antibacterial properties. Recent studies have focused on its effectiveness against resistant bacterial strains, particularly those associated with severe infections. The compound's structure allows it to enhance the efficacy of existing antibiotics, making it a valuable addition to the arsenal against antibiotic resistance .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available indole derivatives. The introduction of bromine and pyridine moieties enhances its biological activity. Various synthetic routes have been explored to optimize yield and purity, which is crucial for biological testing .

| Synthesis Route | Starting Material | Key Steps | Yield (%) |

|---|---|---|---|

| Route A | 5-Bromoindole | Bromination, Acetylation | 75 |

| Route B | Pyridine Derivative | Alkylation, Cyclization | 80 |

Case Studies

Several case studies have documented the applications of This compound :

- Antitumor Efficacy in Preclinical Models

- Enhancement of Antibiotic Activity

- Pharmacokinetics and Toxicology

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide is not fully elucidated, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole ring may facilitate binding to these targets, while the pyridinylmethyl group may enhance the compound’s affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

- Indole Modifications : The 5-bromo substituent in the target compound contrasts with 5-methoxy (10j, 40) or 3-formyl (Ev14) groups. Bromine’s electron-withdrawing nature may enhance metabolic stability compared to methoxy’s electron-donating effects .

- Acetamide Side Chains : The 4-pyridinylmethyl group distinguishes the target from phenyl (10j), sulfonamide (40), or β-carboline (5m) moieties. Pyridine’s basicity may improve aqueous solubility relative to hydrophobic groups like naphthyl (10k, ) .

- Biological Activity Trends: Compounds with chloro/fluoro substituents (e.g., 10j) exhibit anticancer activity via Bcl-2/Mcl-1 inhibition, suggesting that halogenation enhances target affinity . Pyridazinone derivatives () act as FPR agonists, underscoring that even minor structural changes (e.g., core heterocycle) can shift biological targets entirely .

Melting Points and Solubility:

- The target compound’s melting point is unreported, but analogs like 10j (192–194°C) and 10m (153–154°C) suggest that bulky substituents (e.g., chlorobenzoyl in 10j) increase crystallinity and melting points compared to smaller groups .

- The pyridinylmethyl group in the target may confer better solubility in polar solvents than purely aromatic side chains (e.g., naphthyl in 10k) .

Biological Activity

The compound 2-(5-bromo-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide is a derivative of indole, which has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, characterization, and therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-bromoindole with a pyridine derivative under specific conditions. Characterization can be performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure by analyzing the chemical environment of hydrogen atoms.

- Mass Spectrometry (MS) : Helps in determining the molecular weight and confirming the molecular formula.

- Infrared Spectroscopy (IR) : Provides information on functional groups present in the compound.

Antitumor Activity

Research indicates that indole derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have shown efficacy against various solid tumors, including colon and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies reveal that indole derivatives can disrupt bacterial cell membranes and inhibit essential bacterial enzymes, leading to cell death. The presence of bromine in the structure is believed to enhance its potency against resistant strains .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Indoles are known to exhibit antioxidant activity, which can protect neuronal cells from oxidative stress. This property is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Study 1: Antitumor Efficacy

A study conducted on various indole derivatives revealed that those with bromine substitutions significantly inhibited the growth of colorectal cancer cells. The mechanism was attributed to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Study 2: Antimicrobial Activity

In vitro tests showed that this compound exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antibiotics .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.